2-((2S,6R)-2,6-dimethylpiperazin-1-yl)acetamide dihydrochloride
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Overview
Description
2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[trans-2,6-dimethylpiperazin-1-yl]acetamide: A stereoisomer with different spatial arrangement of atoms.
2-[2,6-dimethylpiperazin-1-yl]ethanamide: A compound with a similar structure but different functional groups.
Uniqueness
2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H19Cl2N3O |
---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H |
InChI Key |
NCLHPVNYFCIGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1CC(=O)N)C.Cl.Cl |
Origin of Product |
United States |
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